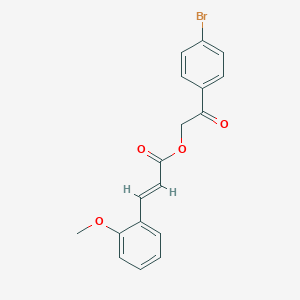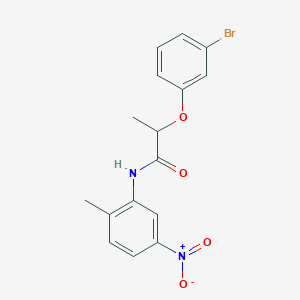
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate can be achieved through esterification reactions. One possible route involves the reaction of 4-bromobenzoyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate may have various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, which are important in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
- 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
- 2-(4-methylphenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate may impart unique reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-17-5-3-2-4-14(17)8-11-18(21)23-12-16(20)13-6-9-15(19)10-7-13/h2-11H,12H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVAMNCNPZXDMA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-[3,5-dimethyl-2-(4-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)



![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![3'-ETHYL 5'-(2-METHOXYETHYL) 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B5178905.png)
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)

![4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5178947.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)
methanone](/img/structure/B5178972.png)
